

In-depth Technical Guide: 3-(4-Nitrophenyl)piperidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-(4-Nitrophenyl)piperidine**

Cat. No.: **B172221**

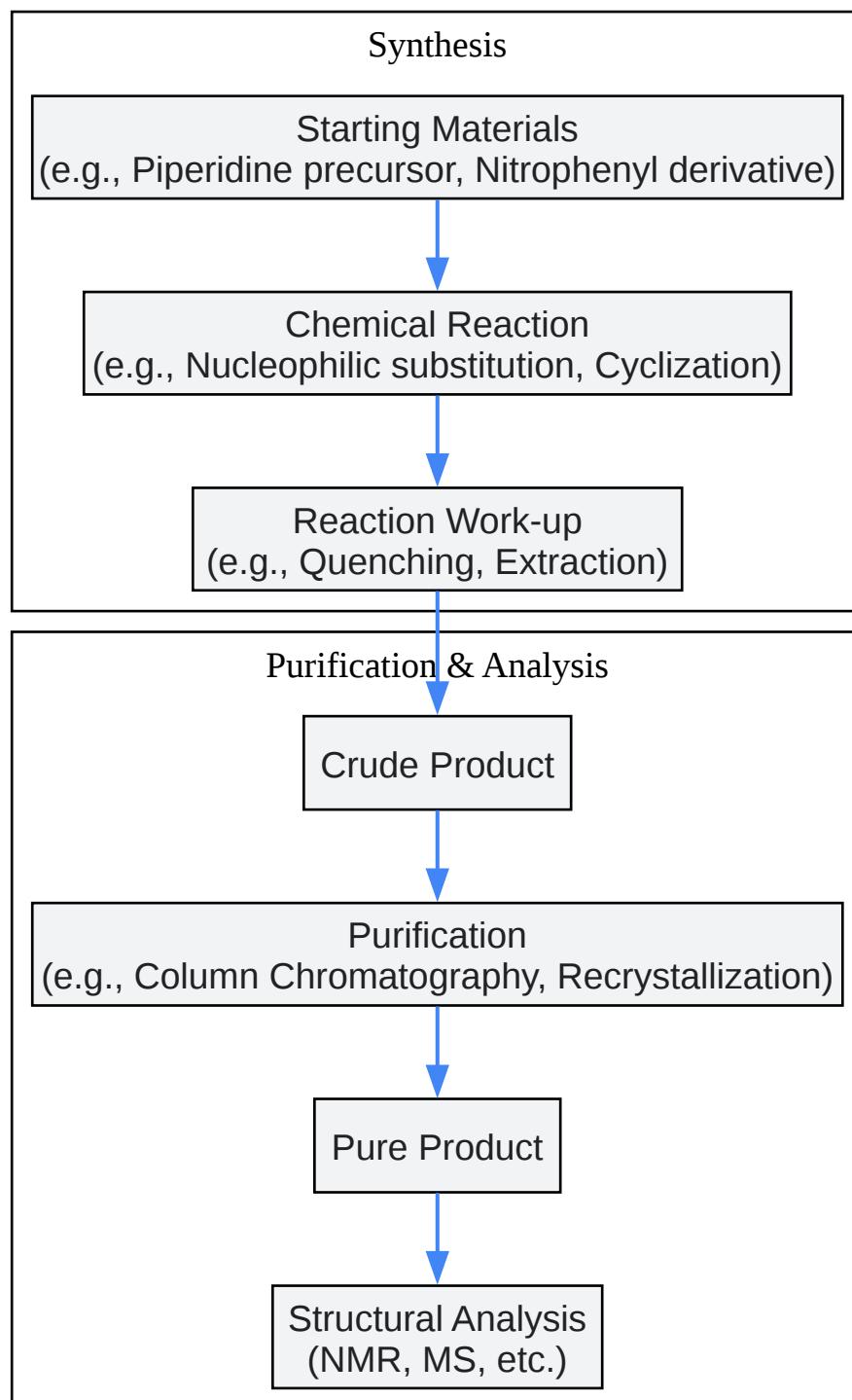
[Get Quote](#)

CAS Number: 19733-55-2

This technical guide provides a comprehensive overview of **3-(4-Nitrophenyl)piperidine**, including its chemical properties and the broader context of its synthesis and potential biological activities based on related piperidine derivatives. Due to the limited publicly available research specifically on the **3-(4-Nitrophenyl)piperidine** isomer, this guide also incorporates data and protocols from closely related compounds to provide a foundational understanding for researchers, scientists, and drug development professionals.

Physicochemical Properties

The known quantitative data for **3-(4-Nitrophenyl)piperidine** is summarized below. This information is primarily sourced from chemical supplier databases.


Property	Value	Reference
CAS Number	19733-55-2	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₂	[1] [3]
Molecular Weight	206.24 g/mol	[3]
Melting Point	52-53 °C	[4]
Density (Predicted)	1.155 ± 0.06 g/cm ³	[4]
Purity	≥ 98%	[5]

Synthesis of (4-Nitrophenyl)piperidine Derivatives

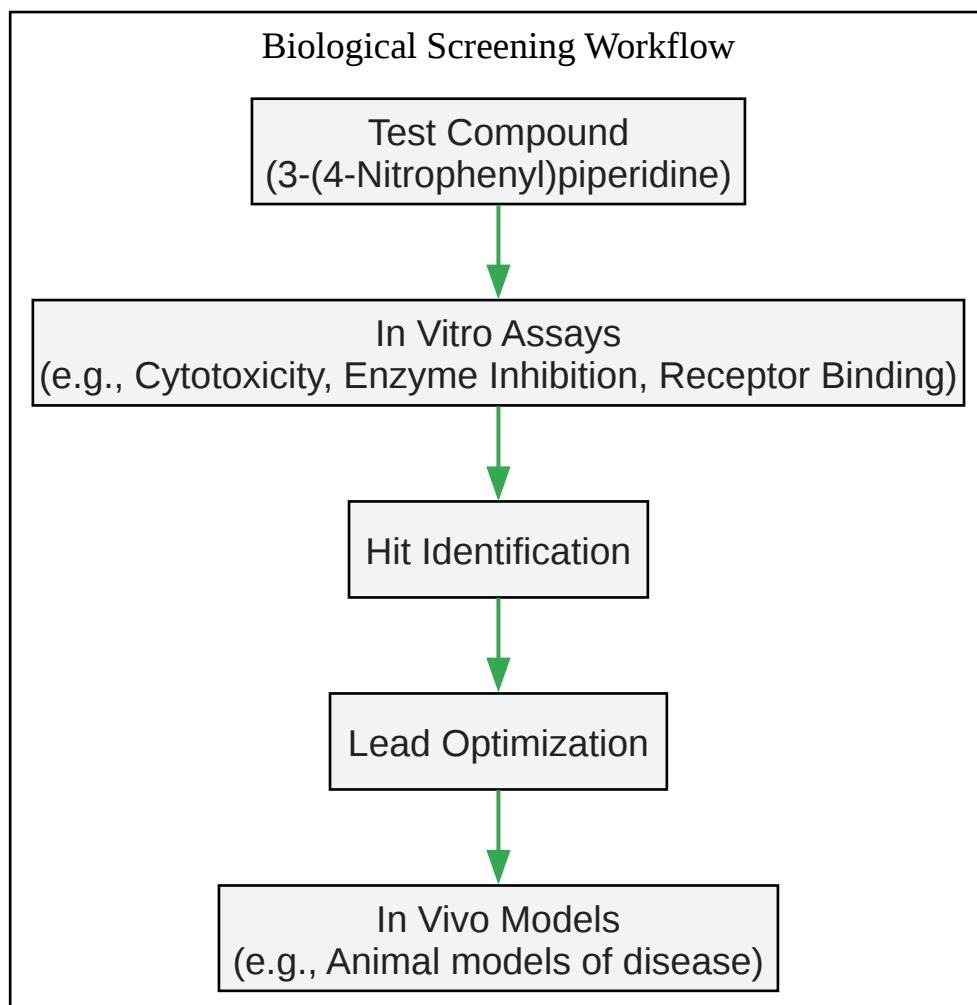
While specific, detailed experimental protocols for the synthesis of **3-(4-Nitrophenyl)piperidine** are not readily available in peer-reviewed literature, the synthesis of related nitrophenylpiperidine structures is well-documented, particularly as intermediates in the synthesis of pharmaceuticals like Apixaban. A general approach often involves the reaction of a piperidine precursor with a nitrophenyl-containing electrophile or vice-versa.

For instance, the synthesis of 1-(4-nitrophenyl)piperidine-2-one, an intermediate for Apixaban, involves the reaction of 4-nitroaniline with 5-chloropentanoyl chloride. This lactam can then undergo further modifications. A plausible synthetic route to a 3-substituted piperidine could involve a Michael addition of a piperidine derivative to a nitro-styrene, followed by reduction, or through multi-step sequences involving the formation of the piperidine ring.

Below is a generalized workflow for the synthesis and purification of a substituted piperidine derivative.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis and purification of a piperidine derivative.


Potential Biological Activities and Signaling Pathways

There is a lack of specific research on the biological activities and signaling pathways associated with **3-(4-Nitrophenyl)piperidine**. However, the broader class of piperidine derivatives is known for a wide range of pharmacological effects, including anticancer, antimicrobial, and neuroprotective activities. The nitrophenyl group, being a strong electron-withdrawing group, can significantly influence the molecule's interaction with biological targets.

Piperidine derivatives have been shown to act as:

- Anticancer Agents: By inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways like STAT-3, NF-κB, and PI3K/Akt.
- Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains.
- CNS Receptor Ligands: Interacting with receptors such as dopamine and NMDA receptors.

The evaluation of a novel piperidine derivative would typically follow a screening cascade to identify its biological effects.

[Click to download full resolution via product page](#)

A typical workflow for the biological evaluation of a novel chemical entity.

Experimental Protocols

Given the absence of specific experimental data for **3-(4-Nitrophenyl)piperidine**, a representative protocol for an initial biological screening assay is provided below. This protocol for an MTT cytotoxicity assay is a standard method used to assess the effect of a compound on cell viability.

MTT Assay for Cytotoxicity Screening

This protocol is a generalized procedure and would require optimization for specific cell lines and compounds.

- Cell Seeding:
 - Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media.
 - Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well.
 - Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of **3-(4-Nitrophenyl)piperidine** in a suitable solvent (e.g., DMSO).
 - Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations.
 - Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
 - Incubate the plates for 48 to 72 hours.
- MTT Addition and Incubation:
 - Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
 - Add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization and Absorbance Measurement:
 - Carefully remove the medium from the wells.
 - Add 150 µL of a solubilization solution (e.g., DMSO or an acidic solution of isopropanol) to each well to dissolve the formazan crystals.

- Shake the plates gently for 10 minutes to ensure complete dissolution.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

- Data Analysis:
 - Calculate the percentage of cell viability for each concentration compared to the vehicle control.
 - Plot the cell viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Conclusion

3-(4-Nitrophenyl)piperidine is a chemical compound with a confirmed CAS number and some available physicochemical data. However, there is a notable lack of in-depth research into its synthesis, biological activities, and mechanisms of action in the public domain. The information on related piperidine derivatives suggests that it could be a molecule of interest for further investigation in medicinal chemistry and drug discovery. The protocols and workflows provided in this guide are based on established methodologies for similar compounds and can serve as a starting point for researchers interested in exploring the properties and potential applications of **3-(4-Nitrophenyl)piperidine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(4-nitrophenyl)piperidine, CasNo.19733-55-2 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookingchem.com]
- 2. en.huatengsci.com [en.huatengsci.com]
- 3. 3-(4-Nitrophenyl)piperidine | 19733-55-2 [chemicalbook.com]

- 4. [chembk.com](#) [chembk.com]
- 5. [molbase.com](#) [molbase.com]
- To cite this document: BenchChem. [In-depth Technical Guide: 3-(4-Nitrophenyl)piperidine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b172221#3-4-nitrophenyl-piperidine-cas-number\]](https://www.benchchem.com/product/b172221#3-4-nitrophenyl-piperidine-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com